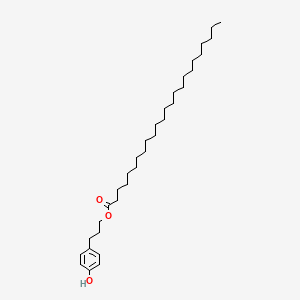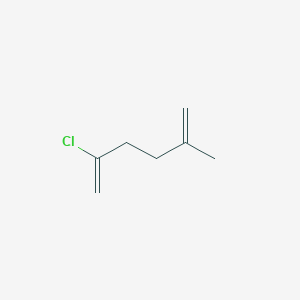
2-Chloro-5-methylhexa-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methylhexa-1,5-diene is an organic compound with the molecular formula C7H11Cl It is a conjugated diene, meaning it contains two double bonds separated by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-5-methylhexa-1,5-diene can be achieved through several synthetic routes. One common method involves the dehydrohalogenation of organohalides. For instance, starting with an allylic halide, such as 2-chloro-5-methylhexane, and using a strong base like potassium tert-butoxide, the elimination reaction can produce the desired diene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylhexa-1,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can react with electrophiles, such as hydrogen halides (e.g., HBr), leading to the formation of 1,2- and 1,4-addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder cycloaddition reactions with dienophiles, forming cyclohexene derivatives.
Common Reagents and Conditions
Hydrogen Halides: Used in electrophilic addition reactions, typically under controlled temperatures to favor either kinetic or thermodynamic products.
Dienophiles: Such as maleic anhydride, used in Diels-Alder reactions under mild heating conditions.
Major Products
1,2- and 1,4-Addition Products: From reactions with hydrogen halides.
Cyclohexene Derivatives: From Diels-Alder reactions.
Scientific Research Applications
2-Chloro-5-methylhexa-1,5-diene has several applications in scientific research:
Biology: Potential use in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive diene structure.
Mechanism of Action
The mechanism by which 2-Chloro-5-methylhexa-1,5-diene exerts its effects involves its ability to participate in conjugated diene reactions. The molecular targets and pathways include:
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but different substitution patterns.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Uniqueness
2-Chloro-5-methylhexa-1,5-diene is unique due to the presence of a chlorine atom and a methyl group, which influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups are advantageous .
Properties
CAS No. |
116440-70-1 |
|---|---|
Molecular Formula |
C7H11Cl |
Molecular Weight |
130.61 g/mol |
IUPAC Name |
2-chloro-5-methylhexa-1,5-diene |
InChI |
InChI=1S/C7H11Cl/c1-6(2)4-5-7(3)8/h1,3-5H2,2H3 |
InChI Key |
LTHUJBGUUIEHBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



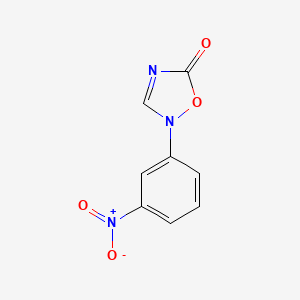

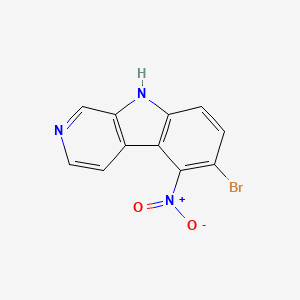
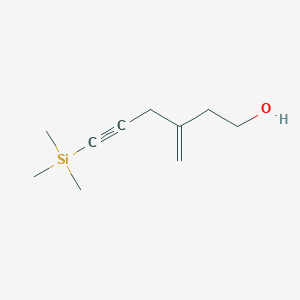

![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
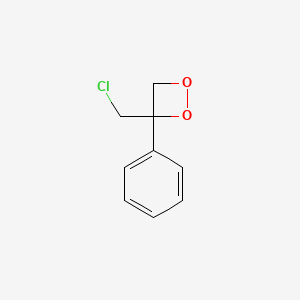

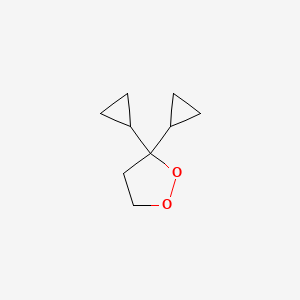
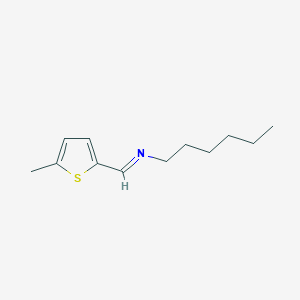
![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
